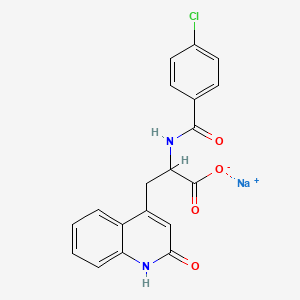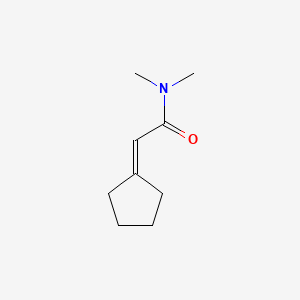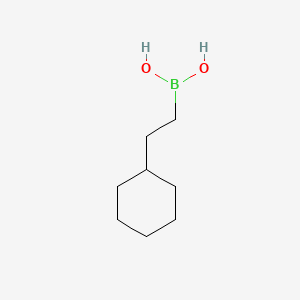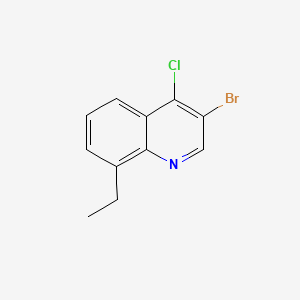
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CBQCA, and it is a derivative of quinoline. CBQCA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
作用机制
The mechanism of action of CBQCA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. CBQCA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, CBQCA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
生化和生理效应
CBQCA has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, CBQCA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could potentially lead to improved cognitive function.
实验室实验的优点和局限性
One of the advantages of using CBQCA in lab experiments is its high purity and stability. CBQCA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using CBQCA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on CBQCA. One area of interest is in the development of CBQCA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CBQCA and its potential therapeutic applications. Finally, studies on the toxicity and safety of CBQCA are needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, CBQCA is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method of CBQCA involves the reaction of 4-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium hydroxide. CBQCA has been studied for its potential use in cancer treatment, anti-inflammatory therapy, and cognitive function improvement. While there are advantages and limitations to using CBQCA in lab experiments, there are several future directions for research on this compound.
合成方法
The synthesis of CBQCA involves the reaction of 4-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium hydroxide. The resulting product is then treated with propanoic acid in the presence of sodium hydroxide to form the sodium salt of CBQCA. This synthesis method has been optimized to produce high yields of CBQCA with good purity.
科学研究应用
CBQCA has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. CBQCA has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Additionally, CBQCA has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
sodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZVJFEEGNZID-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN2NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676321 |
Source


|
| Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
CAS RN |
169809-59-0 |
Source


|
| Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone](/img/structure/B598342.png)





![3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598352.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester](/img/structure/B598355.png)



